PCIII Neuroprotective Efficacy vs. Structural Isomer Peucedanocoumarin IV
Peucedanocoumarin III (PCIII) is a potent inhibitor of α-synuclein and huntingtin protein aggregates. In a head-to-head comparative study, its structural isomer, Peucedanocoumarin IV (PCiv), demonstrated strong anti-aggregate activity comparable to that of PCIII. However, PCiv offered a significant advantage in synthetic accessibility with a higher synthetic yield, while PCIII remains the reference standard for initial mechanistic validation [1].
| Evidence Dimension | Synthetic Yield / Anti-aggregate Activity |
|---|---|
| Target Compound Data | Validated anti-aggregate activity; baseline for comparison (PCIII) |
| Comparator Or Baseline | Peucedanocoumarin IV (PCiv) at comparable anti-aggregate activity |
| Quantified Difference | PCiv demonstrates comparable activity but with a 'higher synthetic yield' than PCIII [1]. |
| Conditions | In vitro α-synuclein preformed fibril (PFF) and β23 aggregate assays; rat pharmacokinetic model for PCiv |
Why This Matters
While PCIV offers synthetic scalability, PCIII remains the essential tool compound for confirming target engagement and validating screening hits due to its established mechanistic profile.
- [1] Kim, H., Maeng, H. J., Kim, J. H., Yoon, J. H., Oh, Y., Paek, S. M., & Lee, Y. (2022). Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease. International Journal of Molecular Sciences, 23(15), 8618. View Source
